molecular formula C10H14O2 B067265 6-Acetyl-5-ethylcyclohex-2-en-1-one CAS No. 182866-45-1

6-Acetyl-5-ethylcyclohex-2-en-1-one

Cat. No. B067265
M. Wt: 166.22 g/mol
InChI Key: DQECZBXTXWNLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-5-ethylcyclohex-2-en-1-one, also known as AECH, is a cyclic ketone that is commonly used in scientific research. AECH is a versatile compound that has a wide range of applications in various fields of study, including organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

6-Acetyl-5-ethylcyclohex-2-en-1-one has a unique structure that allows it to interact with various biological molecules. It can form hydrogen bonds with proteins and nucleic acids, and it can also interact with metal ions. 6-Acetyl-5-ethylcyclohex-2-en-1-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 6-Acetyl-5-ethylcyclohex-2-en-1-one has also been shown to have antioxidant properties and can scavenge free radicals.

Biochemical And Physiological Effects

6-Acetyl-5-ethylcyclohex-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Acetyl-5-ethylcyclohex-2-en-1-one can inhibit the growth of cancer cells and induce apoptosis. 6-Acetyl-5-ethylcyclohex-2-en-1-one has also been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that 6-Acetyl-5-ethylcyclohex-2-en-1-one can improve cognitive function and memory in animal models of Alzheimer's disease. 6-Acetyl-5-ethylcyclohex-2-en-1-one has also been shown to have neuroprotective effects and can reduce oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

6-Acetyl-5-ethylcyclohex-2-en-1-one is a versatile compound that has many advantages for use in laboratory experiments. It is readily available and relatively inexpensive. 6-Acetyl-5-ethylcyclohex-2-en-1-one is also stable and has a long shelf life. However, there are some limitations to the use of 6-Acetyl-5-ethylcyclohex-2-en-1-one in laboratory experiments. It can be difficult to handle and store due to its low melting point and high volatility. 6-Acetyl-5-ethylcyclohex-2-en-1-one can also be toxic and should be handled with care.

Future Directions

There are many potential future directions for research involving 6-Acetyl-5-ethylcyclohex-2-en-1-one. One area of interest is the development of new synthetic methods for 6-Acetyl-5-ethylcyclohex-2-en-1-one and its derivatives. Another area of interest is the use of 6-Acetyl-5-ethylcyclohex-2-en-1-one as a fluorescent probe for bioimaging. 6-Acetyl-5-ethylcyclohex-2-en-1-one could also be used as a starting material for the synthesis of new drugs with potential therapeutic applications. Finally, the biological activity of 6-Acetyl-5-ethylcyclohex-2-en-1-one and its derivatives could be further explored in order to better understand their mechanism of action and potential uses in medicine.

Synthesis Methods

6-Acetyl-5-ethylcyclohex-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction between ethyl acetoacetate and 2,4-pentanedione. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation or recrystallization. The yield of 6-Acetyl-5-ethylcyclohex-2-en-1-one is typically around 60-70%.

Scientific Research Applications

6-Acetyl-5-ethylcyclohex-2-en-1-one is commonly used as a starting material in the synthesis of various organic compounds. It is also used as a flavoring agent in the food industry. In scientific research, 6-Acetyl-5-ethylcyclohex-2-en-1-one is used as a reagent in the synthesis of chiral compounds and as a building block in the synthesis of natural products. 6-Acetyl-5-ethylcyclohex-2-en-1-one is also used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.

properties

CAS RN

182866-45-1

Product Name

6-Acetyl-5-ethylcyclohex-2-en-1-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

6-acetyl-5-ethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h4,6,8,10H,3,5H2,1-2H3

InChI Key

DQECZBXTXWNLQF-UHFFFAOYSA-N

SMILES

CCC1CC=CC(=O)C1C(=O)C

Canonical SMILES

CCC1CC=CC(=O)C1C(=O)C

synonyms

2-Cyclohexen-1-one, 6-acetyl-5-ethyl- (9CI)

Origin of Product

United States

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